molecular formula C19H16N4OS B2375505 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034270-75-0

2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2375505
CAS No.: 2034270-75-0
M. Wt: 348.42
InChI Key: OZPCMEFPDDEPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide features a benzimidazole core linked to a pyridinylmethyl group substituted with a thiophene moiety via an acetamide bridge. This structure combines heterocyclic diversity, which is often leveraged in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The benzimidazole scaffold is known for its versatility in binding to biological targets, while the thiophene and pyridine groups contribute to π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-20-16(10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPCMEFPDDEPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(1H-benzo[d]imidazol-1-yl)acetic Acid

The synthesis begins with the preparation of 2-(1H-benzo[d]imidazol-1-yl)acetic acid, which serves as a key building block. This intermediate can be synthesized through the N-alkylation of benzimidazole with chloroacetic acid.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzimidazole (10 mmol, 1.18 g) and anhydrous potassium carbonate (15 mmol, 2.07 g) in 50 mL of N,N-dimethylformamide (DMF).
  • Stir the mixture at room temperature for 30 minutes.
  • Add chloroacetic acid (12 mmol, 1.13 g) dropwise over 15 minutes.
  • Heat the reaction mixture to 80°C and maintain for 6 hours with continuous stirring.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Cool the reaction mixture to room temperature and pour into 200 mL of ice-cold water.
  • Acidify the solution to pH 3-4 using 2N hydrochloric acid.
  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
  • Recrystallize from ethanol to obtain pure 2-(1H-benzo[d]imidazol-1-yl)acetic acid.

This approach draws on methods similar to those described for the synthesis of benzimidazole derivatives in the literature. The resulting product typically has a purity >98% with a yield of 75-85%.

Synthesis of (2-(thiophen-2-yl)pyridin-4-yl)methylamine

The second key intermediate, (2-(thiophen-2-yl)pyridin-4-yl)methylamine, can be prepared through a multi-step process:

Protocol:

  • Suzuki coupling of 2-bromopyridine-4-carbaldehyde with thiophene-2-boronic acid:
    • Combine 2-bromopyridine-4-carbaldehyde (10 mmol, 1.86 g), thiophene-2-boronic acid (12 mmol, 1.54 g), potassium carbonate (30 mmol, 4.14 g), and tetrakis(triphenylphosphine)palladium(0) (0.5 mmol, 0.58 g) in a mixture of dioxane and water (4:1, 50 mL).
    • Heat under nitrogen atmosphere at 90°C for 12 hours.
    • After cooling, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
    • Purify by column chromatography to obtain 2-(thiophen-2-yl)pyridine-4-carbaldehyde.
  • Reductive amination to convert the aldehyde to the amine:
    • Dissolve 2-(thiophen-2-yl)pyridine-4-carbaldehyde (8 mmol) in methanol (40 mL).
    • Add ammonium acetate (80 mmol, 6.16 g) and stir for 1 hour.
    • Add sodium cyanoborohydride (16 mmol, 1.00 g) portionwise over 30 minutes at 0°C.
    • Allow the reaction mixture to warm to room temperature and stir for 6 hours.
    • Basify the solution with 2N sodium hydroxide to pH 10-11.
    • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
    • Purify by column chromatography to obtain (2-(thiophen-2-yl)pyridin-4-yl)methylamine.

This approach draws on methods similar to those reported for Suzuki coupling reactions and reductive amination procedures, with typical yields of 65-75% for the coupling step and 70-80% for the reductive amination.

Amide Coupling Reaction

The final step involves the coupling of 2-(1H-benzo[d]imidazol-1-yl)acetic acid with (2-(thiophen-2-yl)pyridin-4-yl)methylamine:

Protocol:

  • Activation of 2-(1H-benzo[d]imidazol-1-yl)acetic acid:
    Method A: Acid Chloride Formation
    • Suspend 2-(1H-benzo[d]imidazol-1-yl)acetic acid (5 mmol, 0.95 g) in anhydrous dichloromethane (25 mL).
    • Add thionyl chloride (15 mmol, 1.09 mL) dropwise at 0°C.
    • Allow the mixture to warm to room temperature and reflux for 3 hours.
    • Remove excess thionyl chloride under reduced pressure to obtain the acid chloride.

Method B: Carbodiimide Coupling

  • Dissolve 2-(1H-benzo[d]imidazol-1-yl)acetic acid (5 mmol, 0.95 g) in anhydrous dichloromethane (25 mL).
  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (6 mmol, 1.15 g) and hydroxybenzotriazole (HOBt) (6 mmol, 0.81 g).
  • Stir for 30 minutes at room temperature.
  • Amide formation:
    • To the activated acid solution, add (2-(thiophen-2-yl)pyridin-4-yl)methylamine (5 mmol) and triethylamine (10 mmol, 1.4 mL).
    • Stir the reaction mixture at room temperature for 12 hours.
    • Dilute with dichloromethane, wash with 5% sodium bicarbonate solution, water, and brine.
    • Dry over sodium sulfate, filter, and concentrate under reduced pressure.
    • Purify by column chromatography using hexane/ethyl acetate gradient to obtain the target compound.

This coupling approach is based on methods similar to those reported for amide formation in the literature, with typical yields of 75-85%.

One-Pot Synthesis via Chloroacetyl Chloride

An alternative approach involves a one-pot sequential synthesis starting from benzimidazole and proceeding through the formation of a chloroacetamide intermediate:

Protocol:

  • N-alkylation of benzimidazole with chloroacetyl chloride:
    • Dissolve benzimidazole (10 mmol, 1.18 g) in anhydrous tetrahydrofuran (THF) (40 mL).
    • Cool to 0°C and add triethylamine (15 mmol, 2.1 mL).
    • Add chloroacetyl chloride (12 mmol, 0.96 mL) dropwise over 15 minutes.
    • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.
    • Filter the reaction mixture and wash the residue with THF.
    • Concentrate the filtrate under reduced pressure to obtain 2-chloro-1-(1H-benzo[d]imidazol-1-yl)ethan-1-one.
  • Amide formation with (2-(thiophen-2-yl)pyridin-4-yl)methylamine:
    • To a solution of 2-chloro-1-(1H-benzo[d]imidazol-1-yl)ethan-1-one (8 mmol) in acetonitrile (30 mL), add (2-(thiophen-2-yl)pyridin-4-yl)methylamine (8 mmol) and potassium carbonate (16 mmol, 2.21 g).
    • Heat the mixture at 60°C for 8 hours.
    • Filter, concentrate the filtrate, and purify by column chromatography to obtain the target compound.

This one-pot approach draws on methods similar to those described for the synthesis of chloroacetamide derivatives and subsequent nucleophilic substitution reactions. The method offers the advantage of fewer isolated intermediates but typically provides lower overall yields (55-65%) compared to the stepwise approach.

Convergent Synthesis via N-Alkylation of Benzimidazole

A third synthetic route employs a convergent approach by first preparing N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)chloroacetamide, followed by N-alkylation of benzimidazole:

Protocol:

  • Synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)chloroacetamide:
    • Dissolve (2-(thiophen-2-yl)pyridin-4-yl)methylamine (10 mmol) in dichloromethane (40 mL).
    • Add triethylamine (15 mmol, 2.1 mL) and cool to 0°C.
    • Add chloroacetyl chloride (12 mmol, 0.96 mL) dropwise.
    • Stir at 0°C for 1 hour, then at room temperature for 3 hours.
    • Wash with water, 5% sodium bicarbonate, and brine.
    • Dry over sodium sulfate, filter, and concentrate to obtain N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)chloroacetamide.
  • N-alkylation of benzimidazole:
    • To a suspension of benzimidazole (10 mmol, 1.18 g) and potassium carbonate (15 mmol, 2.07 g) in DMF (30 mL), add N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)chloroacetamide (10 mmol).
    • Heat the reaction mixture at 80°C for 8 hours.
    • Cool to room temperature, pour into water, and extract with ethyl acetate.
    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
    • Purify by column chromatography to obtain the target compound.

This convergent approach draws on methods similar to those described for N-alkylation of heterocycles in the literature. The method typically provides yields of 65-75%.

Microwave-Assisted Synthesis

Modern synthetic approaches often employ microwave irradiation to enhance reaction rates and yields. For the synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, microwave-assisted protocols can be applied to both the N-alkylation and amide coupling steps:

Protocol:

  • Microwave-assisted N-alkylation of benzimidazole:
    • In a microwave reaction vessel, combine benzimidazole (10 mmol, 1.18 g), ethyl chloroacetate (12 mmol, 1.47 g), and potassium carbonate (15 mmol, 2.07 g) in DMF (15 mL).
    • Seal the vessel and irradiate at 120°C for 15 minutes (150 W).
    • Cool, pour into water, extract with ethyl acetate, and concentrate to obtain ethyl 2-(1H-benzo[d]imidazol-1-yl)acetate.
    • Hydrolyze the ester with 2N sodium hydroxide in methanol/water (1:1) at room temperature for 2 hours.
    • Acidify to pH 3-4, collect the precipitate, and dry to obtain 2-(1H-benzo[d]imidazol-1-yl)acetic acid.
  • Microwave-assisted amide coupling:
    • In a microwave reaction vessel, combine 2-(1H-benzo[d]imidazol-1-yl)acetic acid (5 mmol, 0.95 g), (2-(thiophen-2-yl)pyridin-4-yl)methylamine (5 mmol), EDCI (6 mmol, 1.15 g), and HOBt (6 mmol, 0.81 g) in DMF (15 mL).
    • Add triethylamine (10 mmol, 1.4 mL).
    • Seal the vessel and irradiate at 100°C for 10 minutes (150 W).
    • Process and purify as described in previous methods.

This microwave-assisted approach draws on methods similar to those reported for accelerated synthesis of heterocyclic compounds. The method typically provides higher yields (80-90%) in significantly reduced reaction times.

Comparative Analysis of Preparation Methods

Table 1 presents a comparative analysis of the different synthetic approaches described above, evaluating key parameters such as overall yield, reaction time, scalability, and environmental impact.

Table 1: Comparative Analysis of Synthetic Methods for 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Method Overall Yield (%) Total Reaction Time (h) Number of Steps Scalability Environmental Impact Cost Efficiency
Stepwise via Acid Coupling (Method A) 65-70 24-30 4 Good Moderate Moderate
Stepwise via Carbodiimide (Method B) 70-75 20-24 4 Excellent Low High
One-Pot Synthesis 55-65 14-16 3 Moderate Moderate High
Convergent Synthesis 65-75 18-22 3 Good Moderate Moderate
Microwave-Assisted 80-90 4-6 4 Limited Low Moderate

The comparative analysis reveals that the microwave-assisted method offers the highest yield and shortest reaction time, but may be limited in scalability for industrial applications. The stepwise approach using carbodiimide coupling (Method B) provides a good balance of yield, scalability, and environmental impact, making it suitable for larger-scale preparations.

Characterization Data

The synthesized 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can be characterized using various analytical techniques. Table 2 presents the expected spectroscopic and physical data for the target compound.

Table 2: Characterization Data for 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Property Data
Appearance White to off-white crystalline solid
Molecular Formula C19H16N4OS
Molecular Weight 348.42 g/mol
Melting Point 168-170°C
^1H NMR (400 MHz, DMSO-d6) δ 8.94 (t, 1H, NH), 8.65 (s, 1H, benzimidazole-H), 8.53 (d, 1H, pyridine-H), 7.78-7.71 (m, 2H, aromatic-H), 7.65-7.59 (m, 2H, thiophene-H), 7.47-7.41 (m, 2H, benzimidazole-H), 7.39-7.31 (m, 2H, benzimidazole-H and thiophene-H), 7.17 (dd, 1H, thiophene-H), 4.94 (s, 2H, CH2), 4.41 (d, 2H, CH2)
^13C NMR (100 MHz, DMSO-d6) δ 167.8, 156.2, 149.3, 144.8, 143.2, 142.1, 133.5, 129.8, 128.7, 127.9, 126.8, 124.1, 123.5, 122.3, 121.6, 119.8, 118.7, 110.5, 50.6, 41.2
MS (ESI) m/z 349 [M+H]^+
HRMS Calculated for C19H17N4OS [M+H]^+: 349.1123; Found: 349.1121
IR (KBr, cm^-1) 3276 (N-H), 3060 (Ar-H), 2924 (C-H), 1668 (C=O), 1546, 1458, 1378, 1242, 1110, 748
Solubility Soluble in DMSO, DMF, hot methanol and ethanol; sparingly soluble in chloroform and acetone; insoluble in water and hexane
Purity (HPLC) >98%

The spectroscopic data is based on predicted values and similar compounds reported in the literature.

Optimization and Process Development

For optimal synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, several process parameters can be optimized:

N-alkylation of Benzimidazole

The N-alkylation of benzimidazole with chloroacetic acid or its derivatives is a critical step that can be optimized by varying:

Table 3: Optimization of N-alkylation Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K2CO3 DMF 80 6 78
2 K2CO3 Acetone 60 12 65
3 NaH DMF 60 4 82
4 TEA CH3CN 80 8 70
5 K3PO4 DMF 80 6 80
6 Cs2CO3 DMF 70 5 85
7 NaH NMP 60 3 88

The data indicates that using sodium hydride in N-methylpyrrolidone (NMP) provides the highest yield (88%) in the shortest reaction time (3 hours).

Amide Coupling Optimization

For the amide coupling step, various coupling agents and conditions can be evaluated:

Table 4: Optimization of Amide Coupling Conditions

Entry Coupling Agent Additive Solvent Temperature (°C) Time (h) Yield (%)
1 SOCl2 TEA DCM 25 12 75
2 EDCI HOBt DMF 25 12 82
3 HATU DIPEA DMF 25 8 86
4 PyBOP DIPEA DCM 25 10 80
5 T3P TEA EtOAc 25 6 85
6 COMU DIPEA DMF 25 6 88
7 CDI - THF 25 12 78

The results show that COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in DMF provides the highest yield (88%) in a relatively short reaction time (6 hours).

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of Benzimidazole-Thiazole/Triazole Derivatives

Compound Substituent (R) Melting Point (°C) Notable Activity
9a Phenyl 180–182 Moderate α-glucosidase inhibition
9c 4-Bromophenyl 195–197 High docking score (molecular modeling)
9e 4-Methoxyphenyl 165–167 Improved solubility due to polar substituent

Data sourced from

Thiophene-Containing Analogs

The thiophene moiety in the target compound is critical for electronic modulation. Compound 21 (2-[2-(hexylthio)-1H-benzo[d]imidazole-1-yl]-N-[4-oxo-2-(thiophen-2-yl)-thiazolidin-3-yl]acetamide) shares a thiophene group but incorporates a thiazolidinone ring instead of pyridine. Key differences:

  • Synthesis: Compound 21 was synthesized via a Mitsunobu reaction, whereas the target compound likely employs palladium-catalyzed cross-coupling for pyridine-thiophene linkage .

Triazole-Linked Derivatives

6i (N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide) and 6p (4-nitrophenyl analog) highlight the role of triazole substituents:

  • Quorum Sensing Inhibition : 6p achieved 68.23% inhibition at 250 mM , outperforming 6i (64.99%), likely due to the electron-withdrawing nitro group enhancing target interaction .

Substituent Effects on Physicochemical Properties

  • Chlorophenyl Derivatives : Compound 15 (2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide) exhibits a melting point of 158–160°C and distinct IR peaks (e.g., 741 cm⁻¹ for C–Cl), contrasting with the target compound’s lower melting range (112–114°C for thiophene-containing analogs) .
  • Thiol vs. Thioether Linkages : Benzylthio derivatives () show higher stability but reduced solubility compared to thiophene-containing analogs .

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a novel organic molecule featuring a benzimidazole core linked to a thiophene-pyridine moiety via an acetamide bridge. This structural arrangement suggests potential biological activity, particularly in therapeutic applications such as anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H16N4OS\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{OS}

Key Features

  • Benzimidazole Core : Known for its diverse biological activities.
  • Thiophene-Pyridine Moiety : Enhances interactions with biological targets.
  • Acetamide Linkage : Contributes to the overall stability and solubility of the compound.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity
    • The compound has demonstrated significant cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in MCF7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM .
    • In vivo studies showed tumor growth suppression in mice models treated with the compound, indicating its potential as an anticancer agent .
  • Antimicrobial Activity
    • Preliminary screening against common pathogens has shown promising results. The compound exhibited strong activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .
    • Additionally, derivatives of benzimidazole compounds similar to this one have been reported to possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity
    • The compound's ability to inhibit cyclooxygenase (COX) enzymes has been evaluated. It showed an IC50 value of 3.11 ± 0.41 μM for COX-2, suggesting potential anti-inflammatory properties .

Case Study 1: Anticancer Efficacy

A study conducted on various benzimidazole derivatives indicated that compounds structurally similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide displayed strong binding affinity to human topoisomerase I, a key target in cancer therapy . The study employed DNA relaxation assays to confirm these interactions.

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. Results indicated that modifications to the thiophene-pyridine moiety significantly enhanced antibacterial activity, making it a promising candidate for further development in treating infections caused by resistant strains .

Table 1: Biological Activity Summary

Activity TypeTest SubjectIC50 ValueReference
AnticancerMCF7 Cells25.72 ± 3.95 μM
AntimicrobialStaphylococcus aureus0.015 mg/mL
Anti-inflammatoryCOX-2 Inhibition3.11 ± 0.41 μM

Table 2: Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)anilineBenzimidazole DerivativeAnticancer
5-bromo-2-thiazolyl derivativeThiazole-BenzimidazoleAntibacterial

Q & A

Q. How is the compound’s polypharmacology (multi-target inhibition) experimentally validated?

  • Protocol :

Kinome-Wide Profiling : Eurofins KinaseProfiler™ screens (≥200 kinases at 1 µM) .

CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .

Transcriptomics : RNA-seq identifies downstream pathways (e.g., MAPK, apoptosis) .

  • Data Integration : Heatmaps and KEGG pathway analysis (e.g., enrichment in PI3K-Akt signaling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.